N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-29-22-12-14-23(15-13-22)30(27,28)17-16-24(26)25(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-15H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBPOMYFEKRQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dibenzylpropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N-dibenzyl-3-(4-hydroxybenzenesulfonyl)propanamide.
Reduction: Formation of N,N-dibenzyl-3-(4-methoxybenzenesulfanyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
1.1. Anticancer Activity
Research has indicated that compounds similar to N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide exhibit promising anticancer properties. For instance, modifications of sulfonamide structures have been linked to enhanced activity against specific cancer cell lines. A study highlighted that sulfonamides can inhibit key enzymes involved in tumor growth and proliferation, offering potential therapeutic avenues for cancer treatment .
1.2. Enzyme Inhibition
Sulfonamides, including the compound , have been studied for their ability to inhibit various enzymes. Notably, they have shown effectiveness as inhibitors of carbonic anhydrase and other critical enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Material Science Applications
3.1. Polymer Chemistry
The compound can serve as a functional additive in polymer chemistry, enhancing the properties of polymers such as polyimides and polyamides. Its ability to interact with polymer matrices can improve mechanical properties and thermal stability, making it valuable in the production of high-performance materials .
3.2. Coatings and Adhesives
Due to its chemical stability and compatibility with various substrates, this compound is explored as a component in coatings and adhesives. Its incorporation can enhance adhesion properties and resistance to environmental factors, thus broadening its applicability in industrial settings .
Case Studies
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the benzyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Sulfonyl vs. Thio Groups
Replacing the sulfonyl group with a thioether (e.g., 2-(4-methoxybenzenethio)propanamide) significantly alters reactivity and stability. The sulfonyl group’s electron-withdrawing nature increases polarity and hydrogen-bonding capacity compared to the thioether’s electron-donating properties. For instance, sulfonamide derivatives typically exhibit higher melting points (e.g., >150°C) than thioamides, as seen in citrate-capped LCMO complexes .
N-Substituent Variations
- N,N-Dibenzyl vs. N-Benzyl: N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide has greater steric hindrance than N-benzyl analogs (e.g., N-benzyl-3-(4-methoxyphenyl)propanamide).
- N-Methyl vs. N-Diethyl: Smaller alkyl groups (e.g., N-methyl) increase solubility but reduce lipophilicity. For example, N,N-diethyl-3-amino-4-methoxybenzenesulfonamide shows higher membrane permeability than methylated analogs .
Enzyme Substrate Efficiency
Propanamide derivatives with electron-withdrawing substituents (e.g., 3-amino-N-(3-fluorophenyl)propanamide) demonstrate superior enzymatic cleavage rates compared to electron-donating groups. The 4-methoxybenzenesulfonyl group in the target compound may similarly enhance interactions with enzymes like β-alanyl aminopeptidase, as fluorinated analogs show lower detection limits in catalytic assays .
Pharmacological Potential
Sulfonamide-propanamide hybrids (e.g., bicalutamide-related compounds) exhibit antiandrogenic activity via sulfonyl group-mediated receptor binding. The dibenzyl substitution in the target compound could mimic this mechanism but with altered pharmacokinetics due to increased molecular weight (~450–500 g/mol) .
Data Table: Key Properties of Selected Propanamide Derivatives
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Notable Activity |
|---|---|---|---|---|
| This compound | ~450–500 | N,N-Dibenzyl, 4-MeO-SO₂- | Data Unavailable | Hypothesized enzyme inhibition |
| 3-Chloro-N-(4-methoxybenzyl)propanamide | 227.69 | N-(4-MeO-benzyl), Cl- | Not reported | Intermediate in drug synthesis |
| N-Acetylpropanamide | 101.1 | N-Acetyl | 38–42 (VOC) | Biomarker in spoilage detection |
| 3-Amino-N-(3-fluorophenyl)propanamide | 182.2 | 3-F-C₆H₄-, NH₂- | Not reported | Optimal β-alanyl aminopeptidase substrate |
Note: Data compiled from .
Biological Activity
N,N-Dibenzyl-3-(4-methoxybenzenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Synthesis
The compound is characterized by its unique structure which includes two benzyl groups and a methoxybenzenesulfonyl moiety. The general formula can be represented as:
The synthesis typically involves the reaction of dibenzylamine with 4-methoxybenzenesulfonyl chloride in the presence of a suitable base. The reaction conditions must be optimized to yield high purity and yield of the desired product.
Antiviral Properties
Research indicates that derivatives of benzenesulfonamides exhibit broad-spectrum antiviral effects. For instance, compounds structurally related to this compound have shown activity against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The antiviral mechanism often involves the enhancement of intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on lipoxygenases (LOXs), particularly 12-lipoxygenase (12-LOX), which plays a role in inflammation and cancer progression. Compounds with similar structures have demonstrated potent inhibition against 12-LOX, leading to decreased production of inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide group is known to interact with various enzymes, potentially altering their activity.
- Cellular Uptake : The lipophilic nature of the compound may enhance its cellular uptake, facilitating its action at target sites.
- Modulation of Signaling Pathways : By inhibiting specific enzymes like LOXs, the compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like asthma or cancer.
Case Studies
- Inhibition Studies : A study highlighted the effectiveness of a similar sulfonamide derivative in inhibiting 12-LOX with IC50 values in the nanomolar range. This suggests that this compound could exhibit comparable potency .
- Antiviral Efficacy : Another investigation into N-phenylbenzamide derivatives demonstrated significant antiviral activity against HBV in vitro, indicating that modifications to the benzamide structure could enhance efficacy against viral infections .
Data Table: Biological Activities
| Activity Type | Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 12-LOX Inhibition | Similar Sulfonamide | <100 | Enzyme inhibition |
| Antiviral (HBV) | N-phenylbenzamide | <200 | Increase in APOBEC3G levels |
| Antiviral (HIV) | Related Derivative | <150 | Modulation of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
